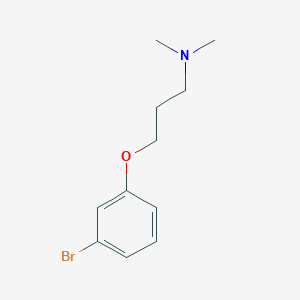

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine

Descripción general

Descripción

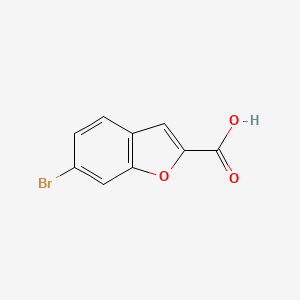

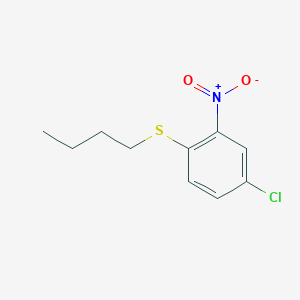

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine is a compound that can be synthesized from bromophenols and is of interest due to its potential applications in pharmaceuticals and materials science. The compound features a bromophenoxy group attached to a propan-1-amine moiety, which is further substituted with two methyl groups.

Synthesis Analysis

The synthesis of related bromoaryloxy propan-amine derivatives has been explored through enzymatic strategies. One such approach involves the use of transaminases and lipases to achieve enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally similar to the compound of interest . These methods provide high selectivity and enantiomeric excess, indicating their potential for synthesizing 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine has been determined using techniques such as X-ray crystallography. For instance, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was elucidated, which shares the feature of an aromatic system connected to an amine . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems or materials.

Chemical Reactions Analysis

The reactivity of bromo-substituted aromatic compounds with amines has been studied, revealing that they can undergo nucleophilic substitution reactions . These reactions can lead to various products, including unexpected isomers, which suggests that the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine might also involve complex reaction pathways and could yield a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted aromatic amines, such as solubility, melting point, and reactivity, are influenced by the presence of the bromine atom and the substituents on the amine. For example, the para-bromination of aromatic amines has been explored, and the resulting products exhibit distinct properties based on their halogenation patterns . These properties are essential for the practical application of the compound, including its handling, storage, and use in further chemical reactions.

Aplicaciones Científicas De Investigación

Biochemical Studies

3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine and related compounds have been studied for their biochemical properties. For instance, Boyland and Sims (1959) investigated the metabolism of 3:4-dimethylaniline, a similar aromatic amine with carcinogenic properties in rats (Boyland & Sims, 1959).

Synthetic Chemistry

In synthetic chemistry, compounds like 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine are utilized in various reactions. Allisson, Büchi, and Michaelis (1966) explored the reaction of secondary amines with substituted indanones, demonstrating the versatility of these compounds in synthesis (Allisson, Büchi & Michaelis, 1966).

Complexation with Metals

Kuliev, Mamedova, and Efendiyeva (2021) studied the complexation of nickel(II) with hydrophobic amines, where compounds similar to 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine were used (Kuliev, Mamedova & Efendiyeva, 2021).

Pharmacological Research

In the field of pharmacology, derivatives of amines like 3-(3-Bromophenoxy)-N,N-dimethylpropan-1-amine have been studied for their potential as antidepressants. Šindelář et al. (1991) investigated compounds for their inhibitory effects on serotonin and noradrenaline reuptake in the brain (Šindelář et al., 1991).

Chemical Stability Studies

Dabbene, Brinón, and Bertorello (1997) applied second-derivative UV spectrophotometry to determine the stability of related bromo-amine compounds in ethanolic solutions, highlighting the importance of understanding the chemical stability of these compounds (Dabbene, Brinón & Bertorello, 1997).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling and storing the compound.

Direcciones Futuras

This could involve potential applications of the compound in various fields such as medicine, industry, or research. It could also include how the compound can be modified to improve its properties or reduce its side effects.

Propiedades

IUPAC Name |

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYWALTVPROHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366873 | |

| Record name | [3-(3-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine | |

CAS RN |

912569-57-4 | |

| Record name | [3-(3-bromophenoxy)propyl]dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)